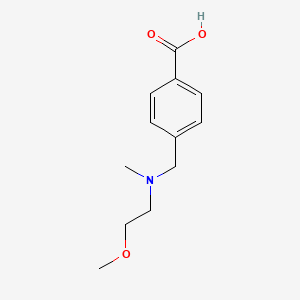
3-Bromo-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-bromo-2-(1-methylethoxy)- is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the hydrogen atom in the phenol ring is substituted by a bromine atom and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-bromo-2-(1-methylethoxy)- typically involves the bromination of phenol derivatives. One practical method involves the use of an electrophilic brominating reagent such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3. This reagent is stable and can be stored at 4°C for up to a month without significant loss of reactivity . The reaction conditions are mild and efficient, making it suitable for a broad scope of arenes, including sterically hindered substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar electrophilic brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 3-bromo-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in the compound makes it highly reactive towards electrophiles, facilitating further substitution reactions.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions:
Bromination: PhIOAcBr in the presence of AlBr3.
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Applications De Recherche Scientifique
Phenol, 3-bromo-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Phenol, 3-bromo-2-(1-methylethoxy)- exerts its effects involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the ortho and para positions relative to the phenolic group. This reactivity is leveraged in various synthetic applications.
Comparaison Avec Des Composés Similaires
- Phenol, 2-bromo-3-(1-methylethoxy)-
- Phenol, 3-bromo-4-(1-methylethoxy)-
Comparison: Phenol, 3-bromo-2-(1-methylethoxy)- is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different reactivity patterns in electrophilic substitution reactions, making it suitable for specific synthetic routes and applications.
Propriétés
Numéro CAS |
1026796-53-1 |
|---|---|
Formule moléculaire |
C9H11BrO2 |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
3-bromo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
Clé InChI |
OSULYEKTMXRPSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



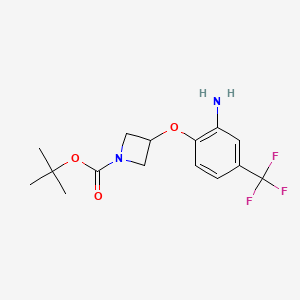
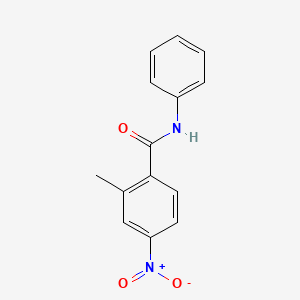
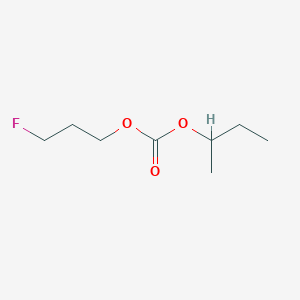


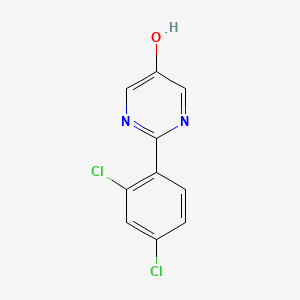
methylamine](/img/structure/B12083203.png)




![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
